

1,1-Diphenylhydrazine hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Diphenylhydrazine hydrochloride

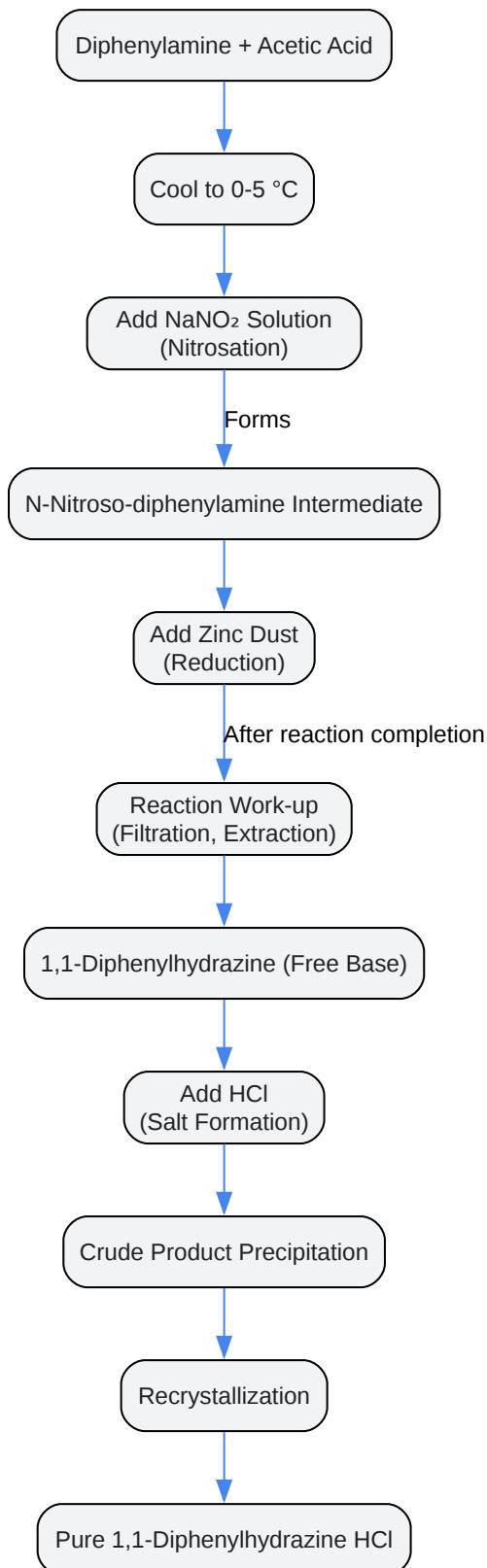
Cat. No.: B146881

[Get Quote](#)

An In-Depth Technical Guide to **1,1-Diphenylhydrazine Hydrochloride**

Introduction

1,1-Diphenylhydrazine hydrochloride (CAS No: 530-47-2) is a significant chemical intermediate, recognized for its role as a versatile building block in advanced organic synthesis. [1][2] Presented typically as a blue-gray or white crystalline solid, this compound is foundational in the development of a wide array of specialized molecules.[3][4] Its primary utility is found in the pharmaceutical sector, where it serves as a crucial precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs).[3] Beyond pharmaceuticals, its application extends to the fine chemicals industry, contributing to the production of dyes, agrochemicals, and other high-purity specialty chemicals.[1] This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals, detailing the compound's core properties, synthesis, analytical validation, applications, and safety protocols.


Section 1: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its effective application in research and development. The molecular weight, a fundamental quantitative property, dictates stoichiometric calculations in synthesis, while other physical characteristics influence reaction conditions, purification methods, and storage protocols.

The molecular formula for **1,1-Diphenylhydrazine hydrochloride** is $C_{12}H_{13}ClN_2$.^{[3][4][5]}

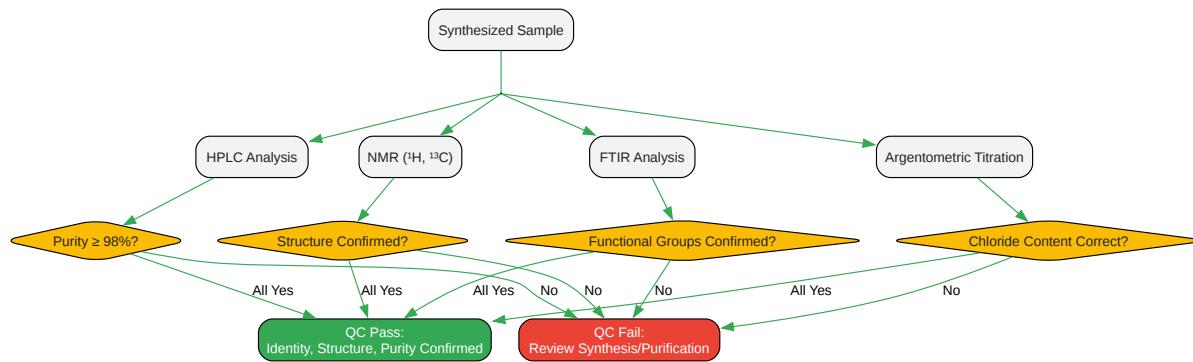
Based on this, the molecular weight is calculated to be approximately 220.70 g/mol .^{[4][6][7]}

Molecular Structure of 1,1-Diphenylhydrazine Hydrochloride

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification.

Section 3: Analytical Characterization and Quality Control


A self-validating analytical workflow is crucial for confirming the identity, structure, and purity of the synthesized **1,1-diphenylhydrazine hydrochloride**. This is achieved by combining orthogonal analytical techniques, where each method provides complementary information.

Methodologies for Characterization

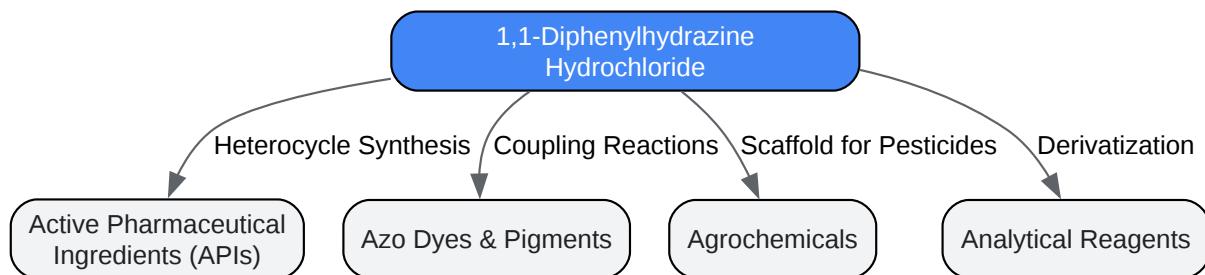
- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in the molecule. For **1,1-diphenylhydrazine hydrochloride**, key expected absorptions include:
 - N-H stretching: Broad bands in the 2700-3100 cm^{-1} region, characteristic of the ammonium salt (N^+-H_3).
 - C-H stretching (aromatic): Sharp peaks just above 3000 cm^{-1} .
 - C=C stretching (aromatic): Peaks in the 1450-1600 cm^{-1} region.
 - C-N stretching: Absorptions in the 1250-1350 cm^{-1} region. The presence of the broad N-H stretch and the absence of a sharp N-H bend around 1600 cm^{-1} (from a free -NH₂) helps confirm the hydrochloride salt's formation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the proton environment. Expected signals include complex multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the ten protons of the two phenyl rings. A broad, exchangeable singlet for the -N⁺H₃ protons would be expected further downfield. Integration of these regions should yield a 10:3 ratio.
 - ¹³C NMR: Shows the number of unique carbon environments. Multiple signals would be expected in the aromatic region (110-150 ppm), with the carbon atoms directly attached to the nitrogen appearing at the lower field end of this range.
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity.

- Protocol:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to ensure protonation and good peak shape).
 - Detection: UV detector set to a wavelength where the phenyl rings absorb strongly (e.g., 254 nm).
 - Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
- Titrimetry (Argentometric Titration): This classic method provides a highly accurate quantification of the chloride content, thereby confirming the stoichiometry of the hydrochloride salt.
 - Protocol:
 - Accurately weigh a sample of the compound and dissolve it in deionized water.
 - Add a few drops of potassium chromate indicator.
 - Titrate against a standardized solution of silver nitrate (AgNO_3).
 - The endpoint is the first appearance of a permanent reddish-brown precipitate (silver chromate), which forms after all chloride has precipitated as white silver chloride (AgCl).
 - The percentage of chloride can be calculated and compared to the theoretical value (16.06%).

Analytical Quality Control Workflow

[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for quality control.


Section 4: Applications in Research and Development

The utility of **1,1-diphenylhydrazine hydrochloride** stems from its reactive hydrazine moiety, which is attached to a sterically bulky and electronically influential diphenylamino group. This structure makes it a valuable intermediate.

- **Pharmaceutical Intermediates:** This is the compound's primary application. [3] It serves as a key starting material in multi-step syntheses of APIs. The hydrazine group can be used to construct heterocyclic rings (e.g., pyrazoles, indazoles) which are common scaffolds in modern medicinal chemistry. [1]* **Fine Chemical Production:** Its versatility is leveraged in the creation of specialty chemicals. In the dye industry, hydrazine derivatives are used to synthesize azo dyes. It also finds use in the agrochemical sector for developing new pesticides and herbicides. [1][3]* **Analytical Reagent:** It is used as a chemical reagent for the

detection and derivatization of certain carbohydrates, such as arabinose and lactose. [4] The reaction with the aldehyde or ketone group of the sugar forms a stable hydrazone, which can be easily characterized.

Role as a Chemical Building Block

[Click to download full resolution via product page](#)

Caption: Applications as a versatile chemical intermediate.

Section 5: Safety, Handling, and Storage

Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when working with **1,1-diphenylhydrazine hydrochloride**. [4][8] Table 2: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[4]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[4]

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [4]

Safe Handling Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [8]*

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [8]* Contact Avoidance: Avoid all direct contact with skin and eyes. Do not breathe dust. [8] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

- Housekeeping: Prevent dust generation and accumulation. Use wet cleaning or a HEPA-filtered vacuum for cleanup; do not dry sweep.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3][8]* Incompatibilities: Keep away from strong oxidizing agents, as contact can lead to vigorous or explosive reactions. [8][9]* Stability: The compound is stable under recommended storage conditions. [3][8]* Hazardous Decomposition: Upon thermal decomposition, it may release toxic gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. [8]

Conclusion

1,1-Diphenylhydrazine hydrochloride is a chemical of significant value to the pharmaceutical and fine chemical industries. Its utility is defined by its precise molecular weight of 220.70 g/mol and a reactive chemical nature that allows it to serve as a versatile synthetic building block. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis, purification, and analytical validation, is essential for its effective and safe utilization. By adhering to the rigorous scientific and safety guidelines outlined in this document, researchers and developers can confidently leverage this compound to advance their projects in drug discovery and materials science.

References

- Exploring **1,1-Diphenylhydrazine Hydrochloride**: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- 1,1-Diphenylhydrazine Hydrochloride**: Essential Pharmaceutical Intermediate and Fine Chemical Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). (n.d.). PubChem, National Center for Biotechnology Information.
- 1,1-Diphenylhydrazine hydrochloride**. (n.d.). Solubility of Things.
- SAFETY DATA SHEET: **1,1-Diphenylhydrazine hydrochloride**. (2025). Fisher Scientific.

- Hydrazine, 1,1-diphenyl-, hydrochloride. (2024). ChemBK.
- **1,1-DIPHENYLHYDRAZINE HYDROCHLORIDE**. (n.d.). precisionFDA.
- The Indispensable Role of **1,1-Diphenylhydrazine Hydrochloride** in Pharma. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- **1,1-Diphenylhydrazine hydrochloride**, 98%. (n.d.). Thermo Scientific Chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. innospk.com [innospk.com]
- 4. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13CIN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A11289.22 [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. N,N-Diphenylhydrazine hydrochloride 97 530-47-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,1-DIPHENYLHYDRAZINE | 530-50-7 [chemicalbook.com]
- To cite this document: BenchChem. [1,1-Diphenylhydrazine hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146881#1-1-diphenylhydrazine-hydrochloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com